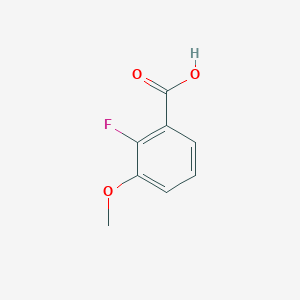

2-Fluoro-3-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGWCJLTQZQLCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392058 | |

| Record name | 2-Fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137654-20-7 | |

| Record name | 2-Fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-methoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-methoxybenzoic acid, a halogenated aromatic carboxylic acid, is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzoic acid scaffold, imparts distinct physicochemical properties that are advantageous for the development of novel therapeutic agents and other specialized chemicals. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities with a focus on relevant signaling pathways.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group influences its reactivity, acidity, and interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| CAS Number | 137654-20-7 | [1] |

| Appearance | White to light yellow powder/crystal | [2][3] |

| Melting Point | 155-164 °C | [3][4] |

| Boiling Point (Predicted) | 296.6 ± 20.0 °C | [5] |

| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 3.15 ± 0.10 | [5] |

| Solubility | Moderately soluble in polar solvents. | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR (300 MHz, acetone-d₆) | δ 7.46 (ddd, J = 6.0, 1.8, 1.4 Hz, 1H), 7.36 (dt, J = 1.6, 8.1 Hz, 1H), 7.20 (dt, J = 1.4, 8.1 Hz, 1H), 3.92 (s, 3H) | [4] |

| ¹⁹F NMR (300 MHz, acetone-d₆) | δ -134.04 (m) | [4] |

| Mass Spectrum (ESI+) | m/z 171 [M+H]⁺ | [4] |

| Infrared (IR) Spectroscopy | Expected Peaks: Broad O-H stretch (~2500-3300 cm⁻¹), strong C=O stretch (~1680-1720 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹). | [6] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the ortho-lithiation of 2-fluoroanisole followed by carboxylation.[4]

Materials:

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (1.6 M in hexane)

-

2-Fluoroanisole

-

Dry ice (solid CO₂)

-

Water

-

Ether

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Under a nitrogen atmosphere, dissolve potassium tert-butoxide (30.80 g, 274 mmol) in anhydrous THF (300 mL) in a flask and cool the mixture to -78 °C.

-

Slowly add a 1.6 M hexane solution of n-butyllithium (172 mL, 275 mmol) dropwise to the cooled mixture. Continue stirring for 15 minutes after the addition is complete.

-

Add 2-fluoroanisole (31.35 g, 248 mmol) to the reaction mixture and continue stirring at -78 °C for 1.8 hours.

-

Slowly pour the reaction mixture into a flask containing an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

Add water (250 mL) to dilute the mixture and separate the organic layer by extraction with ether (160 mL).

-

Acidify the aqueous layer with concentrated HCl to a pH of less than 2, which will precipitate the product.

-

Collect the solid precipitate by filtration to yield this compound as a yellow solid.

Caption: Synthetic workflow for this compound.

Analytical Methods

A general reversed-phase HPLC method can be employed for the purity analysis of this compound.

Table 3: General HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm and 274 nm |

| Injection Volume | 10 µL |

Due to the low volatility of the carboxylic acid, derivatization is typically required for GC-MS analysis.

Derivatization Protocol (Silylation):

-

Dissolve approximately 1 mg of this compound in a suitable solvent (e.g., pyridine).

-

Add an excess of a silylating agent (e.g., BSTFA with 1% TMCS).

-

Heat the mixture at 70 °C for 30 minutes.

-

Inject the derivatized sample into the GC-MS system.

Potential Biological Activity and Signaling Pathways

Fluorinated benzoic acids are a well-established class of compounds in drug discovery, often exhibiting anti-inflammatory and anticancer properties. The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.

Anti-inflammatory Activity via COX Inhibition

Many fluorinated benzoic acids act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Caption: Potential inhibition of the COX pathway by this compound.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay A common method to assess COX inhibition is to measure the production of prostaglandin E₂ (PGE₂) via an enzyme-linked immunosorbent assay (ELISA).[7]

-

Enzyme Preparation: Obtain or purify COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a multi-well plate, combine the COX enzyme, a buffer solution, and the test compound (this compound) at various concentrations.

-

Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Incubation: Incubate the plate to allow for the production of prostaglandins.

-

Quantification: Use a PGE₂ ELISA kit to quantify the amount of PGE₂ produced in each well.

-

Analysis: Compare the PGE₂ levels in the presence of the test compound to a control to determine the inhibitory activity.

Anticancer Activity via Apoptosis Induction

Certain fluorinated benzoic acid derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, often through the activation of caspases.

Caption: Potential induction of the intrinsic apoptosis pathway.

Experimental Protocol: Caspase-3 Activity Assay A fluorometric assay can be used to measure the activity of caspase-3, a key executioner caspase in apoptosis.[3][4]

-

Cell Culture and Treatment: Culture cancer cells and treat them with varying concentrations of this compound.

-

Cell Lysis: Lyse the cells to release their intracellular contents.

-

Reaction Setup: In a microplate, combine the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Incubation: Incubate the plate at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity over time. Cleavage of the substrate by active caspase-3 will release the fluorophore, leading to an increase in fluorescence.

-

Data Analysis: Quantify the caspase-3 activity by calculating the rate of fluorescence increase.

Safety and Handling

This compound is classified as an irritant.[5] Standard laboratory safety precautions should be followed.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]

-

Precautionary Statements: Wear protective gloves, protective clothing, and eye protection. Wash hands thoroughly after handling. Use only in a well-ventilated area.[8]

-

Storage: Store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable building block in chemical and pharmaceutical research. Its distinct chemical properties, arising from its fluorine and methoxy substituents, make it a promising scaffold for the development of new molecules with potential therapeutic applications, particularly in the areas of inflammation and oncology. The experimental protocols provided in this guide offer a foundation for the synthesis, analysis, and biological evaluation of this compound. Further research into its specific interactions with biological targets will be crucial in fully elucidating its therapeutic potential.

References

- 1. repository.unar.ac.id [repository.unar.ac.id]

- 2. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 6. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 7. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 2-Fluoro-3-methoxybenzoic Acid (CAS: 137654-20-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methoxybenzoic acid, with the CAS number 137654-20-7, is a fluorinated aromatic carboxylic acid that serves as a key building block in modern organic synthesis and medicinal chemistry. Its strategic substitution with a fluorine atom and a methoxy group on the benzoic acid scaffold imparts unique electronic properties and reactivity, making it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.[1][2] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This guide provides a comprehensive overview of the physicochemical and spectroscopic properties, a detailed synthesis protocol, and the applications of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below, providing essential information for its handling, characterization, and use in experimental settings.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 137654-20-7 | [2][4][5] |

| Molecular Formula | C₈H₇FO₃ | [2][4][5] |

| Molecular Weight | 170.14 g/mol | [6] |

| Appearance | White to light yellow powder/crystal | [6] |

| Melting Point | 160 - 164 °C | |

| Purity | >98.0% (GC) | |

| Storage | Room Temperature | [6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | (300 MHz, acetone-d₆) δ 7.46 (ddd, J = 6.0, 1.8, 1.4 Hz, 1H), 7.36 (dt, J = 1.6, 8.1 Hz, 1H), 7.20 (dt, J = 1.4, 8.1 Hz, 1H), 3.92 (s, 3H) | |

| ¹⁹F NMR | (300 MHz, acetone-d₆) δ -134.04 (m) | |

| Mass Spectrum | (ESI+): m/z 171 [M+H]⁺ | |

| ¹³C NMR | Experimental data not readily available in the reviewed literature. Predicted shifts can be estimated using computational software. |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the ortho-lithiation of 2-fluoroanisole followed by carboxylation with carbon dioxide (dry ice).

Experimental Protocol

Materials:

-

2-Fluoroanisole

-

Potassium tert-butoxide

-

n-Butyllithium (1.6 M in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Water

-

Nitrogen gas atmosphere

-

Standard glassware for anhydrous reactions (e.g., three-necked round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and stirring bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Under a nitrogen atmosphere, a solution of potassium tert-butoxide (30.80 g, 274 mmol) in anhydrous tetrahydrofuran (300 mL) is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

The mixture is cooled to -78 °C using a dry ice/acetone bath.

-

A 1.6 M solution of n-butyllithium in hexanes (172 mL, 275 mmol) is added dropwise to the cooled solution via the dropping funnel, maintaining the temperature at -78 °C. The mixture is stirred for an additional 15 minutes after the addition is complete.

-

2-Fluoroanisole (31.35 g, 248 mmol) is then added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. The reaction is stirred at this temperature for 1.8 hours.

-

Upon completion of the reaction, the mixture is slowly poured into a flask containing an excess of crushed dry ice.

-

The mixture is allowed to warm to room temperature gradually.

-

Water (250 mL) is added to the flask to dissolve the salts.

-

The aqueous layer is washed with diethyl ether (160 mL) to remove any unreacted starting material.

-

The aqueous layer is then carefully acidified to a pH of less than 2 with concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.

-

The solid precipitate is collected by vacuum filtration.

-

The collected solid is washed with cold water and dried to yield this compound as a yellow solid.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.

Pharmaceutical Development

The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of various active pharmaceutical ingredients (APIs). It is particularly noted for its use in the development of compounds targeting inflammatory diseases.[1] The fluorine and methoxy groups can be strategically employed to modulate the biological activity and pharmacokinetic properties of the final drug candidates.

Organic Synthesis

In organic chemistry, this compound serves as a foundational building block. The carboxylic acid functional group can be readily converted into other functionalities such as esters, amides, and acid chlorides, providing a wide range of synthetic possibilities. The electronic effects of the fluorine and methoxy substituents also influence the regioselectivity of further reactions on the aromatic ring, allowing for the controlled synthesis of complex molecular architectures.[1][3]

Role as a Chemical Precursor

The following diagram illustrates the logical relationship of this compound as a precursor in the synthesis of more complex molecules.

Caption: Role as a chemical precursor.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS: 137654-20-7) is a valuable and versatile building block in organic synthesis, with significant applications in the development of new pharmaceuticals. Its unique structural features and reactivity provide chemists with a powerful tool for the construction of complex molecular architectures. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this important chemical compound.

References

Spectroscopic Profile of 2-Fluoro-3-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The spectroscopic data for 2-Fluoro-3-methoxybenzoic acid and its isomers are summarized in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.46 | ddd | 6.0, 1.8, 1.4 | Aromatic CH |

| 7.36 | dt | 1.6, 8.1 | Aromatic CH |

| 7.20 | dt | 1.4, 8.1 | Aromatic CH |

| 3.92 | s | - | -OCH₃ |

Solvent: acetone-d₆, Spectrometer frequency: 300 MHz

¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| -134.04 | m |

Solvent: acetone-d₆, Spectrometer frequency: 300 MHz

¹³C NMR Data for 3-Fluoro-4-methoxybenzoic acid (for comparison)

| Chemical Shift (δ) ppm |

| 166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96 |

Note: This data is for the isomer 3-Fluoro-4-methoxybenzoic acid and is provided as a reference for the expected chemical shift regions.

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands for Benzoic Acid Derivatives

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium to Weak | C=C stretch (Aromatic ring) |

| 1300-1200 | Strong | C-O stretch (Carboxylic acid) |

| 1250-1000 | Strong | C-O stretch (Aryl ether) |

| ~920 | Broad, Medium | O-H bend (Out-of-plane) |

Note: This table represents typical IR absorption bands for benzoic acid derivatives. An experimental spectrum for this compound is not available.

Mass Spectrometry (MS)

Mass Spectral Data for this compound

| m/z | Ion |

| 171 | [M+H]⁺ |

Ionization method: Electrospray Ionization (ESI), positive ion mode.

Predicted Mass Spectral Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 171.04520 |

| [M+Na]⁺ | 193.02714 |

| [M-H]⁻ | 169.03064 |

Source: PubChemLite. These values are predicted and may differ slightly from experimental results.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize aromatic carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-20 mg of the sample is dissolved in a suitable deuterated solvent (e.g., acetone-d₆, CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation : Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

Data Acquisition : For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition : A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample spectrum is then collected, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

Data Analysis : The positions, shapes, and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low µg/mL or ng/mL range.

-

Instrumentation : An electrospray ionization (ESI) mass spectrometer is a common choice for the analysis of polar molecules like carboxylic acids.

-

Data Acquisition : The sample solution is introduced into the ion source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The data is collected in either positive or negative ion mode.

-

Data Analysis : The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A general workflow for spectroscopic analysis.

An In-depth Technical Guide on the Biological Activity of 2-Fluoro-3-methoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 2-Fluoro-3-methoxybenzoic acid is limited in publicly available literature. This guide provides a comprehensive overview of its potential applications based on the known biological activities of its isomers and structurally related fluorinated compounds. It serves as a resource for directing future research into the therapeutic potential of derivatives synthesized from this compound.

Introduction

This compound (CAS: 137654-20-7) is an aromatic carboxylic acid featuring a fluorine atom and a methoxy group.[1] Such fluorinated organic molecules are of significant interest in medicinal chemistry. The introduction of fluorine can modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced pharmacological profiles.[2] While this compound is primarily recognized as a versatile chemical intermediate in organic synthesis,[3] the established biological activities of its analogs suggest its potential as a valuable scaffold for the development of novel therapeutic agents.

Potential Therapeutic Applications Based on Structurally Related Compounds

The utility of this compound as a precursor can be inferred from the biological activities documented for its isomers and other fluorinated derivatives. These compounds have been investigated for a range of therapeutic effects, indicating promising avenues for the development of novel drugs derived from this scaffold.

-

Anticancer Activity: The isomer 2-Fluoro-4-methoxybenzoic acid is utilized as a building block in the synthesis of anticancer agents.[4] The strategic placement of fluorine is a key feature in many modern oncology drugs. For example, fluorinated β-lactam analogs have demonstrated potent antiproliferative activity against human breast cancer cells by targeting tubulin polymerization.[5] Moreover, derivatives of the widely-used fluoroquinolone antibiotics are being explored as anticancer agents due to their ability to inhibit DNA topoisomerase II, a critical enzyme for cell replication.[6]

-

Antimicrobial Properties: Several fluorinated benzoic acid derivatives exhibit antimicrobial effects. The isomer 2-Fluoro-4-methoxybenzoic acid has shown activity against the bacterium Escherichia coli and the fungus Candida albicans.[4] Another isomer, 3-Fluoro-4-methoxybenzoic acid, serves as a precursor for oxadiazoles, a class of compounds investigated for antimicrobial applications.[7] The incorporation of fluorine into flavonoid and quinolone structures is a well-established strategy for enhancing their antibacterial and antifungal potency.[8][9][10]

-

Anti-inflammatory Effects: 2-Fluoro-4-methoxybenzoic acid is also employed as an intermediate in the synthesis of anti-inflammatory drugs.[4] This suggests that derivatives of this compound could be explored for their potential to modulate inflammatory pathways.

-

Neuroprotective Potential: There is growing interest in fluorinated compounds for the treatment of neurodegenerative diseases. For instance, fluorinated flavones have been reported to possess neuroprotective properties.[11] Furthermore, derivatives of 3-Fluoro-4-methoxybenzoic acid have been synthesized and investigated as potential treatments for Alzheimer's disease.[7]

Quantitative Biological Data for Structurally Related Compounds

The following table presents quantitative data for several biologically active compounds that are either isomers or potential derivatives of fluorinated benzoic acids. It is important to emphasize that this data does not correspond to this compound itself but illustrates the potency that can be achieved with this class of molecules.

| Compound/Derivative Class | Biological Target/Assay | Test System | Activity Metric | Value | Reference(s) |

| 3-Fluoro-β-lactam analog (Compound 32) | Anticancer | MCF-7 (human breast cancer cells) | IC₅₀ | 0.075 µM | [5] |

| 3-Fluoro-β-lactam analog (Compound 33) | Anticancer | MCF-7 (human breast cancer cells) | IC₅₀ | 0.095 µM | [5] |

| 3-Fluoro-β-lactam analog (Compound 32) | Anticancer | Hs578T (triple-negative breast cancer cells) | IC₅₀ | 0.033 µM | [5] |

| 2-Phenoxybenzamide derivative | Antiplasmodial | Plasmodium falciparum NF54 strain | IC₅₀ | 0.2690 µM | [12] |

| Quercetin glycoside (Compound 3) | Anti-inflammatory (Nitric Oxide Production) | BV-2 microglial cells | IC₅₀ | 14.38 µM | [13] |

| Quercetin glycoside (Compound 4) | Anti-inflammatory (Nitric Oxide Production) | BV-2 microglial cells | IC₅₀ | 14.38 µM | [13] |

| Kaempferol derivative (Compound 14) | Anti-inflammatory (Nitric Oxide Production) | BV-2 microglial cells | IC₅₀ | 17.44 µM | [13] |

Experimental Protocols: A Representative Method

Given the lack of specific biological studies on this compound, a general experimental protocol for evaluating the in vitro anticancer activity of a novel synthetic compound is provided below. This method is widely used to determine the cytotoxic effects of new chemical entities on cancer cell lines.

In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line, which reflects its potency in inhibiting cell proliferation.

Materials:

-

Selected human cancer cell line (e.g., MCF-7 for breast cancer).

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

Test compound (e.g., a derivative of this compound) dissolved in a suitable solvent (e.g., DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Phosphate-buffered saline (PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Humidified incubator (37°C, 5% CO₂).

-

Microplate reader.

Methodology:

-

Cell Plating: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of the test compound is serially diluted in culture medium to achieve a range of final concentrations. The medium in the cell plates is replaced with the medium containing the various concentrations of the test compound. Control wells containing vehicle (e.g., 0.5% DMSO) and untreated cells are included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.

-

MTT Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plates are incubated for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells cleave the MTT tetrazolium ring, yielding purple formazan crystals.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Conceptual Frameworks

The following diagrams illustrate the context in which this compound and its derivatives are relevant in the field of drug discovery and development.

Caption: Role of this compound as an intermediate in the drug discovery pipeline.

Caption: A generalized signaling pathway potentially modulated by a bioactive derivative.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. innospk.com [innospk.com]

- 5. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones | MDPI [mdpi.com]

- 6. news-medical.net [news-medical.net]

- 7. ossila.com [ossila.com]

- 8. mdpi.com [mdpi.com]

- 9. Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity [mdpi.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Fluoro-3-methoxybenzoic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methoxybenzoic acid and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities that are of profound interest in drug discovery and development. The strategic incorporation of a fluorine atom and a methoxy group onto the benzoic acid scaffold imparts unique physicochemical properties, influencing the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of these compounds, supported by detailed experimental protocols and quantitative data.

Chemical Properties and Synthesis

This compound (CAS RN: 137654-20-7) is a white to light yellow crystalline solid with a molecular formula of C₈H₇FO₃ and a molecular weight of 170.14 g/mol . Its synthesis can be achieved through various routes, with a common method involving the ortho-lithiation of 2-fluoroanisole followed by carboxylation with dry ice.

General Synthesis of this compound Amide Derivatives

A prevalent method for synthesizing bioactive amide derivatives of this compound involves the use of coupling agents to facilitate the formation of the amide bond between the carboxylic acid and a primary or secondary amine.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The presence and position of the fluoro and methoxy groups, along with the nature of the substituents on the amide or ester functionalities, play a crucial role in determining the biological potency and selectivity of these compounds.

Anticancer Activity

Several analogs of this compound have exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the disruption of microtubule dynamics, a critical process for cell division.

Table 1: Anticancer Activity of this compound Analogs

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.075 | [1] |

| 2 | 3-Fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.095 | [1] |

| 3 | Phenylsulfonylhydrazone Hybrid | MCF-7 (Breast) | 4.0 | [2] |

| 4 | Phenylsulfonylhydrazone Hybrid | MDA-MB-231 (Breast) | 4.7 | [2] |

| 5 | Fluorinated Benzofuran | HCT116 (Colorectal) | 19.5 | [3] |

Anti-inflammatory Activity

The anti-inflammatory properties of fluorinated benzoic acid derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Table 2: Anti-inflammatory Activity of Fluorinated Benzoic Acid Analogs

| Compound ID | Derivative Type | Assay/Target | IC₅₀ (µM) | Reference |

| 6 | Fluorinated Benzofuran | IL-6 Inhibition | 1.2 - 9.04 | [4] |

| 7 | Fluorinated Benzofuran | CCL2 Inhibition | 1.5 - 19.3 | [4] |

| 8 | Fluorinated Benzofuran | Nitric Oxide Inhibition | 2.4 - 5.2 | [4] |

| 9 | Fluorinated Benzofuran | PGE₂ Inhibition | 1.1 - 20.5 | [4] |

| 10 | 4-Fluorpyrazole Hybrid | Bradykinin B1 Receptor | 0.023 | [5] |

Antimicrobial Activity

Certain derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens. The mechanism for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.

Table 3: Antimicrobial Activity of Fluorinated Benzoic Acid Analogs

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 11 | 2-Sulfonyl Benzoxazole | Staphylococcus aureus | 15.6 - 500 | [6] |

| 12 | 2-Sulfonyl Benzoxazole | Bacillus subtilis | 15.6 - 500 | [6] |

| 13 | 2-Sulfonyl Benzoxazole | Escherichia coli | 15.6 - 500 | [6] |

| 14 | Fluorobenzoylthiosemicarbazide | Staphylococcus aureus (MRSA) | 7.82 - 31.25 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for the synthesis of a key intermediate and for a fundamental biological assay.

Synthesis of this compound

Materials:

-

2-Fluoroanisole

-

Potassium tert-butoxide

-

n-Butyllithium (1.6 M in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (concentrated)

-

Ether

Procedure:

-

Under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.1 eq) in anhydrous THF and cool the mixture to -78 °C.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution and stir for 15 minutes.

-

Add 2-fluoroanisole (1.0 eq) to the reaction mixture and continue stirring at -78 °C for 1.5-2 hours.

-

Slowly pour the reaction mixture into a flask containing an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

Add water to the mixture and separate the aqueous layer.

-

Wash the aqueous layer with ether.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH < 2, which will precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield this compound.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound inhibits the formation of microtubules, a key mechanism for many anticancer agents.

Materials:

-

Purified tubulin protein (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

-

Test compounds dissolved in DMSO

-

Positive controls (e.g., Nocodazole, Paclitaxel)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reconstitute the tubulin protein in G-PEM buffer to a final concentration of 2-3 mg/mL and keep on ice.

-

Prepare serial dilutions of the test compounds and controls in G-PEM buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Pre-warm the 96-well plate to 37 °C.

-

Add the test compounds, controls, or vehicle to the appropriate wells.

-

To initiate polymerization, add the ice-cold tubulin solution to each well.

-

Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37 °C.

-

Plot the absorbance against time to generate polymerization curves. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is critical for rational drug design and optimization.

Tubulin Polymerization Inhibition Pathway

As mentioned, a key anticancer mechanism for some this compound analogs is the inhibition of tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Inhibition of tubulin polymerization by this compound analogs.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of some fluorinated aromatic compounds are linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Caption: Inhibition of the NF-κB inflammatory pathway.

Experimental Workflow for Synthesis and Screening

The overall process of developing and evaluating new this compound derivatives can be visualized as a structured workflow, from initial synthesis to biological characterization.

Caption: General workflow for the development of bioactive derivatives.

This compound and its analogs are a promising class of compounds with diverse and potent biological activities. The strategic incorporation of fluorine and methoxy substituents provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this versatile chemical scaffold. Future work should focus on elucidating the precise molecular targets and signaling pathways for a broader range of derivatives to facilitate the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Use of 2-Fluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, physicochemical properties, and relevant biological context of 2-Fluoro-3-methoxybenzoic acid. The information is intended to support laboratory safety and guide research and development activities involving this compound.

Physicochemical and Hazard Information

This compound is a fluorinated aromatic carboxylic acid. The presence of the fluorine atom and methoxy group influences its chemical reactivity and potential biological activity.[1][2] It is a white to light yellow crystalline powder.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₈H₇FO₃ | [3] |

| Molecular Weight | 170.14 g/mol | [3][4] |

| CAS Number | 137654-20-7 | [3][5] |

| Melting Point | 155-160 °C | [6] |

| Appearance | White to Light yellow powder to crystal | |

| Purity | >98.0% (GC) |

Hazard Identification and GHS Classification

This compound and structurally similar compounds are classified as hazardous. The primary hazards are skin, eye, and respiratory irritation.[4][7][8]

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram: GHS07 (Exclamation Mark)

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to mitigate risks of exposure.

Engineering Controls

-

Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

-

Ventilation: Ensure adequate general laboratory ventilation.[10]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[7][11]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[9] | Nitrile rubber (NBR) gloves.[10] | Fully buttoned lab coat.[9] | Use in a chemical fume hood. If not available, an N95-rated respirator is required. |

| Dissolving in Solvents | Chemical splash goggles. A face shield is recommended if splashing is likely. | Nitrile rubber (NBR) gloves. | Chemical-resistant apron over a lab coat. | All operations should be conducted in a certified chemical fume hood. |

| Running Reactions | Chemical splash goggles and a face shield. | Nitrile rubber (NBR) gloves. | Chemical-resistant apron over a lab coat. | All operations must be performed within a chemical fume hood. |

| Waste Disposal | Chemical splash goggles. | Nitrile rubber (NBR) gloves. | Lab coat. | Use in a well-ventilated area. A chemical fume hood is recommended. |

Hygiene Practices

-

Avoid creating dust when handling the solid material.[12]

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[13]

-

Do not eat, drink, or apply cosmetics in the laboratory.[14]

-

Remove and wash contaminated clothing before reuse.[7]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor/physician.[7] |

| Skin Contact | Immediately wash with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[7][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8] |

| Ingestion | Clean mouth with water. Get medical attention.[7] |

Spills and Waste Disposal

-

Spills: In case of a spill, evacuate the area. For solid spills, moisten the material first or use a HEPA-filter vacuum for clean-up to avoid generating dust. Place the spilled material into a sealed, labeled container for disposal.[15] Do not wash spills into the sewer.[15]

-

Waste Disposal: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[14] Dispose of the hazardous waste through your institution's environmental health and safety (EHS) department.[14]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-fluoroanisole.[6]

Materials:

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (1.6 M in hexane)

-

2-Fluoroanisole

-

Dry ice

-

Water

-

Ether

-

Concentrated hydrochloric acid

Procedure:

-

Under a nitrogen atmosphere, dissolve potassium tert-butoxide (30.80 g, 274 mmol) in anhydrous THF (300 mL) in a flask equipped for low-temperature reactions.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.6 M solution of n-butyllithium in hexane (172 mL, 275 mmol) dropwise to the cooled mixture.

-

Continue stirring for 15 minutes after the addition is complete.

-

Add 2-fluoroanisole (31.35 g, 248 mmol) to the reaction mixture and continue to stir at -78 °C for 1.8 hours.

-

Upon completion of the reaction, slowly pour the mixture into a 2 L Erlenmeyer flask containing dry ice.

-

Allow the mixture to gradually warm to room temperature.

-

Add water (250 mL) to dilute the mixture.

-

Separate the organic layer by extraction with ether (160 mL).

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH < 2, which will cause a solid to precipitate.

-

Collect the precipitated solid by filtration to yield this compound as a yellow solid.

Purification by Recrystallization

This general protocol for recrystallization can be adapted to purify crude this compound.[16]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, methanol, acetone, water, or a mixture)

-

Erlenmeyer flasks

-

Heating source (hot plate or heating mantle)

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to dissolve it completely. Use boiling chips for smooth boiling.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the crystals in a vacuum oven or air dry to remove any residual solvent.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method for the analysis of fluorobenzoic acids that can be adapted for this compound.[12][17]

Instrumentation and Conditions:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Detection: UV at approximately 230 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) by accurately weighing and dissolving the standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of working standards by diluting the stock solution with the mobile phase.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration.

-

Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standards and samples for analysis.

Biological Activity and Signaling Pathways

FcεRI Signaling Pathway in Mast Cells

The diagram below illustrates the key steps in the FcεRI signaling pathway and the inhibitory effect of 2-Hydroxy-3-methoxybenzoic acid.

Caption: FcεRI signaling pathway in mast cells and points of inhibition by 2-Hydroxy-3-methoxybenzoic acid.

Experimental and Safety Workflows

General Laboratory Workflow for Handling this compound

The following diagram outlines a safe workflow for handling this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. scbt.com [scbt.com]

- 4. 3-Fluoro-2-methoxybenzoic acid | C8H7FO3 | CID 2737361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 137654-20-7 [daltonresearchmolecules.com]

- 6. This compound | 137654-20-7 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.es [fishersci.es]

- 9. csub.edu [csub.edu]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 14. cdc.gov [cdc.gov]

- 15. nj.gov [nj.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Fluoro-3-methoxybenzoic Acid for Researchers and Drug Development Professionals

An in-depth overview of the sourcing, synthesis, and applications of 2-Fluoro-3-methoxybenzoic acid, a key building block in modern medicinal chemistry.

This technical guide provides essential information for researchers, scientists, and drug development professionals on this compound (CAS No. 137654-20-7). It covers reliable suppliers, pricing considerations, a detailed plausible synthesis protocol, and its significant applications in pharmaceutical research, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Suppliers and Procurement

This compound is available from a range of chemical suppliers. While pricing is often subject to quotation and purity requirements, the following table summarizes key suppliers and available data for this compound. Purity levels for research and development purposes are typically high, often exceeding 98%.

| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight | Notes |

| TCI America | 137654-20-7 | >98.0% (GC) | C₈H₇FO₃ | 170.14 | White to light yellow powder or crystal. |

| Chem-Impex | 137654-20-7 | ≥ 98% (GC) | C₈H₇FO₃ | 170.14 | Store at room temperature.[1] |

| Santa Cruz Biotechnology | 137654-20-7 | - | C₈H₇FO₃ | 170.14 | For research use only.[2] |

| Dalton Research Molecules | 137654-20-7 | - | C₈H₇FO₃ | 170.14 | Available as a building block.[3] |

| ChemicalBook | 137654-20-7 | - | - | - | Lists numerous suppliers from China, India, etc. |

| Taizhou Volsen Chemical Co., Ltd. | 137654-20-7 | - | C₈H₇FO₃ | 170.14 | Manufacturer of fluorine-containing benzoic acid.[4] |

Synthesis Protocol

Reaction Scheme:

A plausible reaction scheme for the synthesis of this compound.

Experimental Protocol:

-

Dissolution: Dissolve methyl 2-fluoro-3-methoxybenzoate in methanol (e.g., 10 volumes).

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 4 equivalents in 2 volumes of water) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Solvent Removal: Upon completion, remove the methanol by distillation under reduced pressure.

-

Acidification: Dissolve the resulting residue in water and adjust the pH to approximately 4 with a 1N HCl solution.

-

Precipitation and Filtration: Collect the precipitated solid by filtration.

-

Washing and Drying: Wash the solid with water (e.g., 3 x 5 volumes) and dry to yield this compound.

This method is analogous to the synthesis of 4-fluoro-3-methoxybenzoic acid, which has been reported to yield a high purity product.[5]

Applications in Drug Discovery and Organic Synthesis

Fluorinated benzoic acid derivatives are of significant interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The carboxylic acid group can be readily converted into other functional groups like esters, amides, and acyl chlorides, providing a versatile handle for synthetic transformations.

Suzuki-Miyaura Cross-Coupling Reactions:

A particularly important application of derivatives of this compound is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, especially for the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals.

The corresponding boronic acid or boronic ester of this compound can be coupled with a variety of aryl or heteroaryl halides or triflates. The electronic properties imparted by the fluorine and methoxy groups can influence the reactivity and selectivity of the coupling reaction.

The general workflow for such a reaction is depicted below:

A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

This reaction is a cornerstone of modern synthetic chemistry and is widely used in the pharmaceutical industry to construct complex molecular architectures. The use of bench-stable potassium organotrifluoroborates as coupling partners in Suzuki-Miyaura reactions has also gained significant interest. These reagents are often more stable than the corresponding boronic acids and can lead to higher yields in cross-coupling reactions.

Signaling Pathways

Currently, there is no specific, publicly available research that directly implicates this compound in a particular signaling pathway. Its primary role in the scientific literature is as a synthetic intermediate for the creation of more complex molecules that may have biological activity. Researchers would typically use this compound to synthesize a library of derivatives which would then be screened for their effects on various biological targets and signaling pathways.

References

Methodological & Application

Application Notes and Protocols for the Characterization of 2-Fluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 2-Fluoro-3-methoxybenzoic acid. The protocols outlined below are intended to assist in the confirmation of identity, purity assessment, and structural elucidation of this compound, which is a valuable building block in pharmaceutical and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 155-160 °C[1] |

| CAS Number | 137654-20-7 |

Chromatographic Analysis

Chromatographic techniques are essential for determining the purity of this compound and for its quantification in reaction mixtures or final products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a robust method for the analysis of this compound. The following protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

-

Gradient Program: A gradient elution is recommended to ensure good separation of the main analyte from potential impurities. A typical scouting gradient is shown in Table 2.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Based on the UV spectrum of similar aromatic acids, a primary detection wavelength of 254 nm is recommended. A secondary wavelength, if a DAD is used, can be set at the compound's UV maximum.

-

Injection Volume: 10 µL

-

Sample Preparation:

-

Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution with the same solvent to a suitable concentration for analysis (e.g., 0.1 mg/mL).

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

Table 2: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

Expected Results: The retention time of this compound will depend on the specific column and exact gradient conditions. However, it is expected to elute as a sharp, well-defined peak. The purity can be assessed by calculating the peak area percentage.

Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, derivatization is required prior to analysis. Methylation of the carboxylic acid group to form the corresponding methyl ester is a common and effective derivatization strategy.

Experimental Protocol: GC-MS Analysis (after Derivatization)

-

Derivatization (Methyl Ester Formation):

-

Accurately weigh approximately 1-2 mg of this compound into a reaction vial.

-

Add 1 mL of a 10% solution of Boron Trifluoride in Methanol (BF₃-MeOH).

-

Seal the vial and heat at 60 °C for 30 minutes.

-

Cool the vial to room temperature.

-

Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

-

Vortex the mixture and allow the layers to separate.

-

Carefully transfer the upper hexane layer containing the methyl ester to a clean vial for GC-MS analysis.

-

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: A typical temperature program is provided in Table 3.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

Table 3: GC Oven Temperature Program

| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |

| Initial | 80 | 2 | - |

| Ramp 1 | 250 | 5 | 10 |

Expected Results: The methyl ester of this compound will elute as a single peak. The mass spectrum will show a molecular ion peak (M⁺) at m/z 184. The fragmentation pattern is expected to involve the loss of the methoxy group (-OCH₃, m/z 153) and the carbomethoxy group (-COOCH₃, m/z 125).

Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Spectroscopic Analysis

Spectroscopic techniques provide detailed structural information and are crucial for the unambiguous identification of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis (ATR)

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background.

-

Expected Spectral Features: The IR spectrum is expected to show characteristic absorption bands as listed in Table 4.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration |

| 3300 - 2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| ~1600, ~1470 | C=C (Aromatic Ring) | Stretching |

| ~1250 | C-O (Carboxylic Acid & Ether) | Stretching |

| ~1100 | C-F | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine-19 NMR spectrum.

-

Expected NMR Data: The expected chemical shifts and multiplicities for the different nuclei are summarized in Table 5.

Table 5: Expected NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~13.0 | Singlet, broad | -COOH |

| ~7.5 - 7.1 | Multiplet | Aromatic protons | |

| ~3.9 | Singlet | -OCH₃ | |

| ¹³C | ~165 | Singlet | -COOH |

| ~160 - 110 | Multiple signals | Aromatic carbons | |

| ~56 | Singlet | -OCH₃ | |

| ¹⁹F | ~ -134 | Multiplet | Aromatic C-F |

Note: The exact chemical shifts and coupling constants will be dependent on the solvent used and the specific spectrometer frequency. The provided data is based on typical values for similar compounds and available data for this compound[1].

Logical Relationship of Analytical Techniques

Caption: Interrelation of analytical techniques for the characterization of this compound.

Summary

The combination of chromatographic and spectroscopic techniques provides a comprehensive characterization of this compound. HPLC is well-suited for routine purity analysis, while GC-MS, after derivatization, offers an alternative method for both qualitative and quantitative assessment. IR and NMR spectroscopy are indispensable for the definitive structural confirmation of the compound. The application of these detailed protocols will enable researchers, scientists, and drug development professionals to confidently assess the quality and identity of this compound in their work.

References

Application Notes and Protocols for 2-Fluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential reaction mechanisms and kinetics for 2-Fluoro-3-methoxybenzoic acid. Due to a lack of specific literature on this compound, the following protocols and data are based on established principles of organic chemistry and studies on analogous substituted benzoic acids.

Overview of Reactivity

This compound is a substituted aromatic carboxylic acid. Its reactivity is primarily centered around the carboxylic acid group and the aromatic ring. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group, in addition to the meta-directing carboxylic acid group, creates a unique electronic environment that influences its reaction pathways.

Key Reactive Sites:

-

Carboxylic Acid Group: Undergoes typical reactions such as esterification, amidation, and conversion to acyl chlorides.

-

Aromatic Ring: Susceptible to electrophilic and potentially nucleophilic aromatic substitution, with the position of substitution dictated by the combined directing effects of the fluoro, methoxy, and carboxyl substituents.

Reactions of the Carboxylic Acid Group

Fischer-Speier Esterification

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. This reaction is an equilibrium process, and to achieve high yields, it is typically necessary to either use an excess of the alcohol or remove water as it is formed.

Reaction Scheme:

Proposed Reaction Mechanism:

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol. A series of proton transfers and the elimination of a water molecule lead to the final ester product.

Application Notes and Protocols for Reactions Involving 2-Fluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for key chemical transformations involving 2-Fluoro-3-methoxybenzoic acid. This versatile building block is a valuable starting material in the synthesis of a range of biologically active molecules. The presence of the fluorine atom and the methoxy group on the benzoic acid scaffold allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity, making it a compound of interest in medicinal chemistry.[1] The protocols outlined below detail procedures for the synthesis of key intermediates, which are foundational for the development of novel therapeutics, including inhibitors of viral proteases, modulators of calpain activity, and inhibitors of prostaglandin synthesis.

Key Applications:

-

Synthesis of Acyl Halides: Conversion to the highly reactive acyl chloride for subsequent nucleophilic acyl substitution reactions, such as amide and ester formation.

-

Amine Synthesis via Curtius Rearrangement: A reliable method for converting the carboxylic acid to a protected amine, a crucial functional group in many pharmaceutical compounds.

-

Electrophilic Aromatic Substitution: Bromination of the aromatic ring to introduce a handle for further functionalization, for example, through cross-coupling reactions.

Synthesis of 2-Fluoro-3-methoxybenzoyl chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride using oxalyl chloride. The resulting 2-fluoro-3-methoxybenzoyl chloride is a reactive intermediate for various coupling reactions.

Experimental Protocol:

A solution of this compound in dichloromethane (CH₂Cl₂) is cooled to 0°C under an inert atmosphere (e.g., argon).[2][3] A catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride.[2][3] The reaction mixture is then allowed to warm to room temperature and stirred for one hour.[2][3] The progress of the reaction can be monitored by the cessation of gas evolution. Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-fluoro-3-methoxybenzoyl chloride, which can often be used in the next step without further purification.[2][3]

Quantitative Data:

| Reagent/Parameter | Quantity/Value | Reference |

| This compound | 2 g (0.012 mol) | [2][3] |

| Dichloromethane (CH₂Cl₂) | 20 mL | [2][3] |

| Dimethylformamide (DMF) | 5 drops (catalytic) | [2][3] |

| Oxalyl chloride | 5.09 mL (0.059 mol) | [2][3] |

| Reaction Temperature | 0°C to room temperature | [2][3] |

| Reaction Time | 1 hour | [2][3] |

Experimental Workflow:

Caption: Workflow for the Synthesis of 2-Fluoro-3-methoxybenzoyl chloride.

Synthesis of tert-butyl (2-fluoro-3-methoxyphenyl)carbamate via Curtius Rearrangement

This protocol details the conversion of this compound to a tert-butyl (Boc)-protected amine using a one-pot Curtius rearrangement. This transformation is valuable for introducing a protected amine functional group.

Experimental Protocol:

A solution of this compound, N,N-diisopropylethylamine (DIPEA), and tert-butanol in toluene is stirred over activated 4Å molecular sieves for one hour.[4] Diphenylphosphoryl azide (DPPA) is then added, and the mixture is heated to reflux overnight.[4] After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate, washed with water, and the organic layer is dried and concentrated to give the crude product, which can be purified by chromatography.[4]

Quantitative Data:

| Reagent/Parameter | Quantity/Value | Reference |

| This compound | 1.68 g (9.87 mmol) | [4] |

| N,N-Diisopropylethylamine (DIPEA) | 2.07 mL (11.85 mmol) | [4] |

| tert-Butanol (t-BuOH) | 8 mL | [4] |

| Toluene | 8 mL | [4] |

| Diphenylphosphoryl azide (DPPA) | 2.55 mL (11.85 mmol) | [4] |

| Reaction Temperature | Reflux | [4] |

| Reaction Time | Overnight | [4] |

Experimental Workflow:

Caption: Workflow for the Curtius Rearrangement of this compound.

Bromination of this compound

This protocol describes the electrophilic bromination of this compound to yield 6-bromo-2-fluoro-3-methoxybenzoic acid. This intermediate can be used in a variety of cross-coupling reactions.

Experimental Protocol:

To a suspension of this compound in a mixture of acetic acid and water at room temperature, bromine is added dropwise.[5][6] The reaction mixture is then heated to 60°C for one hour.[5][6] After cooling to room temperature, the resulting white precipitate is collected by filtration. The solid is washed with water and iso-hexane to give the desired 6-bromo-2-fluoro-3-methoxybenzoic acid.[5][6]

Quantitative Data:

| Reagent/Parameter | Quantity/Value | Reference |

| This compound | 10 g (58.8 mmol) | [5][6] |

| Acetic Acid | 50 mL | [5][6] |

| Water | 50 mL | [5][6] |

| Bromine | 6.06 mL (118 mmol) | [5][6] |

| Reaction Temperature | Room temperature to 60°C | [5][6] |

| Reaction Time | 1 hour at 60°C | [5][6] |

Experimental Workflow:

Caption: Workflow for the Bromination of this compound.

Signaling Pathway Inhibition

Derivatives of this compound have been investigated as inhibitors of various enzymes, including the Hepatitis C Virus (HCV) NS3/4A protease. This protease is crucial for the replication of the virus. The NS3/4A protease cleaves the HCV polyprotein into functional viral proteins and also disrupts host innate immune signaling by cleaving cellular targets like the mitochondrial antiviral-signaling protein (MAVS), thereby preventing the induction of type-I interferons.[2][7] Inhibitors of NS3/4A block these processes, thus inhibiting viral replication.

HCV NS3/4A Protease Signaling and Inhibition Pathway:

Caption: Inhibition of HCV NS3/4A Protease by a this compound derivative.

References

- 1. Calpain 9 as a therapeutic target in TGFβ-induced mesenchymal transition and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]